3-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-NITROPHENYL)BENZAMIDE
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Overview
Description
3-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-NITROPHENYL)BENZAMIDE is a chemical compound with the molecular formula C17H13N3O5 It is known for its unique structure, which includes a pyrrolidinyl group and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-NITROPHENYL)BENZAMIDE typically involves the reaction of 2-nitroaniline with a suitable benzoyl chloride derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or acetonitrile and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-NITROPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can interact with enzymes or receptors. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide
- 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-nitrophenyl)benzamide
Uniqueness
3-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-(2-NITROPHENYL)BENZAMIDE is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to similar compounds. Its combination of a pyrrolidinyl group and a nitrophenyl group attached to a benzamide core makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15-8-9-16(22)19(15)12-5-3-4-11(10-12)17(23)18-13-6-1-2-7-14(13)20(24)25/h1-7,10H,8-9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLLAWEFXGVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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